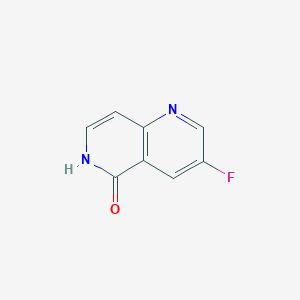

3-Fluoro-1,6-naphthyridin-5(6H)-one

Description

3-Fluoro-1,6-naphthyridin-5(6H)-one is a fluorinated naphthyridine derivative characterized by a bicyclic aromatic core with a ketone group at position 5 and a fluorine substituent at position 3. This compound has garnered significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of MET kinase inhibitors, such as AMG 337, which exhibits potent antitumor activity . Its structural features, including the electron-withdrawing fluorine atom and planar aromatic system, enhance binding affinity to biological targets while improving metabolic stability .

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

3-fluoro-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) |

InChI Key |

OTHNUJCZDKFHEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1N=CC(=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-1,6-naphthyridin-5(6H)-one

- Structure : Bromine replaces fluorine at position 3.

- Synthesis : Direct halogenation via bromine or brominating agents under basic conditions .

- Applications : Primarily used as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity. Lacks reported biological activity, unlike its fluoro counterpart .

- Safety : Classified as hazardous due to bromine’s toxicity; requires stringent handling .

8-Iodo-1,6-naphthyridin-5(6H)-one

- Structure : Iodine at position 6.

- Synthesis: Achieved via iodination of the parent naphthyridinone under alkaline conditions .

Key Comparison

| Property | 3-Fluoro Derivative | 3-Bromo Derivative | 8-Iodo Derivative |

|---|---|---|---|

| Electrophilicity | Moderate (C-F bond) | High (C-Br bond) | Low (C-I bond) |

| Biological Activity | MET inhibition (IC₅₀ < 1 nM) | None reported | None reported |

| Synthetic Utility | Drug intermediate | Cross-coupling substrate | Imaging probe candidate |

| Safety | Low toxicity | High toxicity | Moderate toxicity |

Alkoxy-Substituted Derivatives

3-Methoxy-1,6-naphthyridin-5(6H)-one

2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Structure: Fluorophenoxymethyl ether at position 2; partial saturation in the bicyclic core.

- Activity : Demonstrates moderate kinase inhibition but lower potency than AMG 337 .

- Synthesis: Achieved via SNAr reactions of chlorinated precursors with fluorophenoxy alcohols .

Amino-Substituted Derivatives

3-Amino-1,6-naphthyridin-5(6H)-one

- Structure: Amino group at position 3.

- Synthesis : Condensation of β-dicarbonyl compounds with amines .

- Applications : Serves as a precursor for heterocyclic expansions but lacks direct therapeutic relevance .

Partially Saturated Derivatives

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

- Structure : Saturated C7–C8 bond.

- Synthesis : Hydrogenation of the parent compound or via cyclization of pyridine precursors .

- Activity : Reduced planarity diminishes target binding; primarily used for scaffold diversification .

Research Findings and Trends

- Fluoro vs. Bromo/Iodo : Fluorine’s electronegativity and small atomic radius optimize target interactions and pharmacokinetics, making 3-fluoro derivatives superior in drug development .

- Alkoxy Limitations: Methoxy groups introduce metabolic liabilities, whereas fluorophenoxy ethers balance lipophilicity and stability .

- Saturation Impact : Partial saturation (e.g., dihydro derivatives) reduces aromaticity, often lowering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.